molecular formula C10H10N4O B1438714 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide CAS No. 1153157-48-2

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B1438714
CAS No.: 1153157-48-2
M. Wt: 202.21 g/mol
InChI Key: KIXKHKBYNRXGQN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with enzymes such as histone deacetylases (hdacs) and the breakpoint cluster abl (bcr-abl) kinase .

Mode of Action

It is suggested that similar compounds may inhibit the function of hdacs by blocking their interaction with myocyte enhancer factor-2 (mef2) on dna . This could potentially lead to enhanced expression of MEF2-targeted genes . Additionally, compounds with similar structures have been shown to demonstrate significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .

Biochemical Pathways

Compounds with similar structures have been associated with the regulation of tryptophan, vitamin b6, and purine metabolism pathways . These pathways could potentially be involved in the mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide.

Pharmacokinetics

Compounds with similar structures, such as ci-994, have been shown to have a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours, a volume of distribution of 155 ± 18 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .

Result of Action

Similar compounds have been shown to have significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .

Action Environment

It is known that the synthesis of plant hormones, which can mediate stress tolerance in plants, is tightly regulated and often affected by other hormones and environmental factors . This could potentially apply to the action of this compound as well.

Biochemical Analysis

Biochemical Properties

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases, particularly histone deacetylase 2, which is involved in the regulation of gene expression through chromatin remodeling . The compound’s interaction with histone deacetylase 2 leads to the inhibition of this enzyme, resulting in increased acetylation of histones and subsequent changes in gene expression. Additionally, this compound has been shown to bind to DNA, potentially affecting DNA replication and transcription processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax and caspase 3 . Furthermore, it causes cell-cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . In normal cells, this compound has been observed to enhance antioxidant enzyme levels, such as superoxide dismutase, which helps in reducing oxidative stress and promoting cell repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histone deacetylase 2, inhibiting its activity and leading to increased histone acetylation . This results in the relaxation of chromatin structure and the activation of gene transcription. Additionally, this compound interacts with DNA, potentially interfering with DNA replication and transcription processes . The compound also induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and increased apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic effects plateau at certain dosages, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to affect the levels of metabolites such as 4-(2-aminophenyl)-2,4-dioxobutanoate and 4-pyridoxic acid . These interactions suggest that this compound may influence metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been observed to bind to specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with binding proteins that modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with histone deacetylase 2 and DNA . This nuclear localization is essential for its role in regulating gene expression and inducing apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the carboxamide group allows for diverse interactions with biological targets and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-aminophenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKHKBYNRXGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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